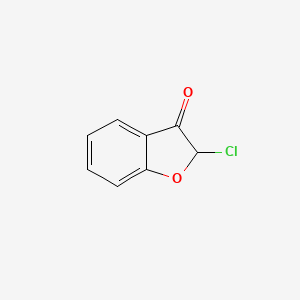

2-Chloro-1-benzofuran-3-one

Description

Structural Context within the Benzofuranone Class

The benzofuranone scaffold is a prominent structural motif found in a variety of natural and synthetic compounds. rsc.org It consists of a benzene (B151609) ring fused to a five-membered furanone ring. Specifically, 2-Chloro-1-benzofuran-3-one is a derivative of benzofuran-3(2H)-one, also known as aurone, which features a carbonyl group at the 3-position.

The core structure of this compound is defined by this bicyclic system. The key structural features are:

A planar benzofuran (B130515) ring system.

A ketone (C=O) group at the C-3 position.

A chlorine atom attached to the C-2 position of the furanone ring.

The introduction of a halogen, in this case, chlorine, at the position alpha to the carbonyl group significantly influences the molecule's electronic properties and reactivity. researchgate.net The electronegative chlorine atom enhances the electrophilicity of the C-2 position, making it a prime site for nucleophilic attack.

Table 1: Physicochemical Properties of this compound (Data synthesized from chemical databases)

| Property | Value |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 2-Chloro-1-benzofuran-3(2H)-one |

| CAS Number | 54933-39-0 |

| Appearance | Typically a solid at room temperature |

Historical Perspective of Benzofuranone Synthesis and Reactivity Research

Research into benzofuranone synthesis has a long history, driven by the discovery of naturally occurring members of this class, such as aurones, which are known for their pigmentation in flowers. researchgate.netbeilstein-journals.org Early synthetic efforts date back several decades, with continuous development of more efficient and versatile methods. acs.org

Key synthetic strategies for the benzofuranone core often involve the cyclization of a phenolic precursor. A common and relevant approach for synthesizing 3-benzofuranones is the intramolecular cyclization of α-halo-2'-hydroxyacetophenones. For instance, the synthesis of 5,6-dimethoxybenzofuran-3(2H)-one is achieved through the intermolecular cyclization of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B15343313) using a base like sodium acetate. nih.gov This general strategy is directly applicable to the synthesis of the title compound.

Table 2: General Synthetic Approaches to Benzofuran-3-ones

| Method | Precursors | Catalyst/Reagent | Reference |

| Intramolecular Cyclization | 2-Chloro-1-(2-hydroxyphenyl)ethanone derivatives | Sodium Acetate, NaOH | nih.govcuestionesdefisioterapia.com |

| Palladium-Catalyzed C-H Activation | Phenylacetic acids | Pd(II) catalyst | organic-chemistry.org |

| Friedel-Crafts/Lactonization | Tertiary α-hydroxy acid esters and phenols | HClO₄ | organic-chemistry.org |

| Oxidation of 2,3-dihydrobenzofurans | 2,3-disubstituted dihydrobenzofurans | Oxidizing agents | rsc.org |

Over the years, research has expanded from classical methods to modern catalytic systems, including palladium-catalyzed reactions, which offer high yields and regioselectivity for constructing the benzofuranone skeleton. organic-chemistry.org The reactivity of these compounds, particularly their use in condensation reactions to form aurones, has also been a subject of extensive study. researchgate.net

Significance of this compound as a Synthetic Target and Intermediate

The significance of this compound lies primarily in its role as a versatile synthetic intermediate. google.com The presence of the α-chloro ketone moiety makes it a powerful electrophile and a valuable building block for creating a diverse range of more complex heterocyclic compounds.

The chlorine atom at the C-2 position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position. This reactivity is fundamental to its utility in synthetic chemistry, enabling the construction of libraries of benzofuranone derivatives.

Key Synthetic Applications:

Precursor to Aurones and Flavonoids: Benzofuran-3-ones are direct precursors to aurones through Knoevenagel condensation with various aldehydes. researchgate.netbeilstein-journals.org The halogen at the 2-position can influence the reactivity and properties of the resulting aurones.

Building Block for Fused Heterocycles: The reactivity of the α-chloro ketone allows for annulation reactions, where new rings can be fused onto the benzofuranone core. For example, reaction with dinucleophiles can lead to the formation of complex polycyclic systems.

Access to 2-Substituted Benzofurans: The chlorine can be displaced or participate in rearrangement reactions to yield various 2-substituted benzofuran derivatives, which are themselves an important class of compounds. organic-chemistry.org For example, reaction with Grignard reagents can lead to 2-substituted or 3-substituted benzofurans depending on the reaction conditions. organic-chemistry.org

The strategic importance of halogenated intermediates like this compound is well-established in organic synthesis for building molecular complexity efficiently. nih.govgoogle.com

Table 3: Representative Reactions of α-Haloketone Intermediates

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-benzofuran-3-ones | Introduction of diverse functional groups |

| Knoevenagel Condensation | Aromatic Aldehydes / Base (K₂CO₃, Alumina) | Aurone Derivatives | Synthesis of flavonoid-type natural products |

| Suzuki Coupling | Boronic acids / Pd catalyst | 2-Aryl/Heteroaryl-benzofuran-3-ones | Carbon-carbon bond formation to add complex side chains |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Ring-contracted products (e.g., acids) | Skeletal rearrangement to novel structures |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVFPLAMYJSECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308923 | |

| Record name | 2-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82415-85-8 | |

| Record name | 2-Chloro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82415-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Benzofuran 3 One and Its Analogues

Classical Approaches to Benzofuranone Scaffolds

Traditional methods for constructing the benzofuranone framework have historically relied on intramolecular cyclization and ring-closure reactions of suitably functionalized precursors. These foundational strategies remain relevant for their straightforwardness and utility in generating the core heterocyclic system.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of benzofuranones. A prevalent classical strategy involves the intramolecular Friedel–Crafts-type condensation of α-phenoxycarbonyl compounds to form the five-membered furanoid ring. oregonstate.edu The regiochemical outcome of this reaction is often predictable; for instance, if only one ortho position on the phenyl ring is available, a single regioisomer is formed. oregonstate.edu When both ortho positions are unsubstituted, the reaction typically favors the sterically less-hindered product. oregonstate.edu

Acid-catalyzed cyclization represents another key approach. For example, α-aryloxycarbonyl compounds can undergo ring construction under acidic conditions. rsc.org Similarly, the cyclization of 2-hydroxybenzophenones with the Corey-Chaykovsky reagent and the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones are established methods for accessing benzofuran (B130515) scaffolds. jocpr.com A notable method for producing benzofuran-3(2H)-ones involves the oxidation of chalcones (1-(2-hydroxyphenyl)-3-aryl-2-propen-1-ones) using reagents like mercuric(II) acetate. researchgate.net

| Starting Material Type | Reaction Type | Key Reagents | Product |

| α-Phenoxycarbonyl compound | Intramolecular Friedel-Crafts | Lewis/Brønsted Acid | Benzofuran-3-one |

| 2-Hydroxybenzophenone | Rearrangement/Cyclization | Corey-Chaykovsky reagent | 2-Arylbenzofuran |

| 1-(2-Hydroxyphenyl)prop-2-en-1-one | Oxidative Cyclization | Mercuric(II) Acetate | 2-Methylenebenzofuran-3-one |

| o-Alkynyl phenol (B47542) | Cycloisomerization | Gold(I) / Selectfluor | Benzofuran-3(2H)-one researchgate.net |

Ring Closure Strategies

Ring closure strategies often involve the formation of a key carbon-oxygen bond to complete the heterocyclic ring. A classic example is the ring closure of aryl o-bromobenzyl ketones. nih.gov This transformation can be effectively catalyzed by copper, providing a direct route to 2-arylbenzofurans. nih.gov Another significant strategy is the intramolecular cyclization of o-chlorophenylacetic acid, which proceeds via hydrolysis to form an o-hydroxyphenylacetic acid intermediate that subsequently undergoes lactonization to yield benzofuran-2(3H)-one. google.com

Furthermore, the synthesis of 2-substituted benzofurans can be achieved from the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones. This reaction generates alkoxide intermediates that can cyclize directly to form 3-substituted benzofurans. organic-chemistry.org

Modern Catalytic Methods for Benzofuranone Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofuranones. These modern methods offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical approaches. rsc.orgresearchgate.net

Transition Metal-Catalyzed Routes

A wide array of transition metals, including palladium, copper, rhodium, gold, and iron, have been employed to catalyze the formation of the benzofuranone core. nih.govorganic-chemistry.org These catalytic systems enable novel bond formations and reaction pathways, such as C-H activation, cross-coupling reactions, and oxidative cyclizations. rsc.org

Palladium catalysis is a powerful tool for constructing benzofuranone and benzofuran derivatives. scribd.com Palladium-catalyzed intramolecular C-O coupling is a key step in certain synthetic routes. For instance, an asymmetric dual-metal relay catalysis combining Rh-catalyzed addition with a Pd-catalyzed intramolecular C-O coupling enables the efficient synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org

Palladium-catalyzed C-H activation and oxidation tandem reactions provide another innovative route. The reaction of 2-hydroxystyrenes with iodobenzenes, catalyzed by palladium, leads to the formation of benzofurans under mild conditions. rsc.org Furthermore, palladium-catalyzed Suzuki cross-coupling reactions are highly effective for synthesizing 2-arylbenzofurans from precursors like 2-(4-bromophenyl)benzofuran (B12281498) and various arylboronic acids, often proceeding in good to excellent yields in aqueous media. mdpi.comresearchgate.net The intramolecular Heck reaction, catalyzed by palladium, has also been successfully applied to the synthesis of benzofurans. scribd.com

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Intramolecular C-O Coupling | Aryl halides/triflates with pendant alcohol | Pd catalyst + Ligand | Benzofuran-3(2H)-one |

| C-H Activation/Oxidation | 2-Hydroxystyrenes + Iodobenzenes | Pd(OAc)₂ | 2-Arylbenzofuran rsc.org |

| Suzuki Cross-Coupling | 2-Halobenzofurans + Arylboronic acids | Pd(II) complex | 2-Arylbenzofuran mdpi.com |

| Intramolecular Heck Reaction | o-Iodophenols with alkenes | PdCl₂ | Benzofuran derivative scribd.com |

Copper catalysts are widely used and cost-effective alternatives for synthesizing benzofuran scaffolds. nih.gov Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is a one-pot procedure that proceeds via sequential nucleophilic addition and oxidative cyclization to yield polysubstituted benzofurans. rsc.org

Another important application is the copper-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which provides a straightforward synthesis of benzofurans. organic-chemistry.org Copper catalysts are also effective in the ring closure of aryl o-bromobenzyl ketones. nih.gov Furthermore, the combination of palladium and copper catalysis is utilized in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to furnish benzofuran derivatives. nih.govacs.org

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Aerobic Oxidative Cyclization | Phenols + Alkynes | Cu catalyst + O₂ | Polysubstituted benzofuran rsc.org |

| Coupling/Cyclization | Terminal alkynes + N-Tosylhydrazones | CuBr | Benzofuran organic-chemistry.org |

| Sonogashira Coupling/Cyclization | Terminal alkynes + o-Iodophenols | (PPh₃)PdCl₂ + CuI | Benzofuran derivative nih.govacs.org |

| Intramolecular Cyclization | 2-(2,2-dibromovinyl)-phenols | Cu catalyst | 2-Bromobenzofuran |

Gold-Catalyzed Cycloisomerizations

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzofuranones, primarily through the cycloisomerization of o-alkynylphenols. researchgate.net The carbophilic nature of gold catalysts effectively activates the alkyne moiety, facilitating nucleophilic attack by the phenolic oxygen.

A study by Xia reported the cycloisomerization of o-alkynylphenol to benzofuran-3(2H)-one using a gold(I) catalyst in conjunction with Selectfluor. researchgate.net This method provides an appealing route to the core structure of 2-Chloro-1-benzofuran-3-one. The reaction proceeds under mild conditions, and the benzofuranone product can also be obtained from a benzofuran precursor without the need for a gold catalyst in a metal-free variant of the reaction. researchgate.net

Further research has demonstrated the utility of gold(I)-NHC (N-heterocyclic carbene) complexes in catalyzing the cyclization of tetrahydropyranyl (THP) ethers of 2-alkynylphenols to form benzofurans. nih.gov This approach is notable for its efficiency at very low catalyst loadings, affording the products in good yields. nih.gov While this specific example leads to benzofurans, the underlying principle of gold-catalyzed activation of alkynes is directly applicable to the synthesis of benzofuranones from appropriately substituted precursors.

A novel gold-catalyzed cascade reaction involving intermolecular alkoxylation, Claisen rearrangement, and condensation of quinols and alkynyl esters has also been developed for the synthesis of diverse benzofuran derivatives. acs.org The addition of difluorodiphenylsilane (B1584975) as a water-trapping reagent was found to improve reaction yields. acs.org

| Catalyst System | Substrate Type | Product | Key Features |

| Gold(I) / Selectfluor | o-Alkynylphenol | Benzofuran-3(2H)-one | Mild conditions, can also be achieved metal-free from benzofuran. researchgate.net |

| Gold(I)-NHC complex | THP ethers of 2-alkynylphenols | Benzofuran | Efficient at low catalyst loadings, good yields. nih.gov |

| Gold catalyst | Quinols and alkynyl esters | Benzofuran derivatives | Cascade reaction, yield enhanced by water-trapping agent. acs.org |

Iron-Catalyzed Approaches

Iron catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of benzofuranone analogues. One-pot processes starting from 1-aryl- or 1-alkylketones have been developed using non-precious transition metal catalysts. acs.org These methods typically involve a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the benzofuranone ring system. acs.org

For instance, a one-pot synthesis of benzo[b]furans has been demonstrated using iron(III)-catalyzed iodination of a 1-arylketone, followed by a cyclization step. acs.org While the cyclization was found to be catalyzed by ppm levels of copper impurities in the iron salt, control experiments confirmed that an iron(III) catalyst could also facilitate this step. acs.org Additionally, FeCl₃ has been shown to mediate the intramolecular cyclization of electron-rich-aryl ketones, providing a direct route to the benzofuran ring. nih.gov

More recently, iron-catalyzed methods for the skeletal editing of benzofuran derivatives through boron insertion and silicon transfer have been reported. chinesechemsoc.org These transformations proceed under mild conditions and allow for the late-stage functionalization of biorelevant compounds, highlighting the versatility of iron catalysis in modifying the benzofuran core. chinesechemsoc.org

| Catalyst | Reaction Type | Starting Material | Product | Ref. |

| FeCl₃ | Intramolecular Cyclization | Electron-rich-aryl ketones | Benzofuran | nih.gov |

| Iron(III) / Copper(I) | Halogenation / O-arylation | 1-Aryl- or 1-Alkylketones | Benzo[b]furan | acs.org |

| Iron catalyst | Skeletal Editing | Benzofuran derivatives | Ring-expanded or ring-opened products | chinesechemsoc.org |

Rhodium and Nickel Catalysis

Rhodium and nickel catalysts have been extensively used in the synthesis of benzofuran and benzofuranone derivatives through various C-H activation and cross-coupling strategies.

Rhodium Catalysis: Rhodium-catalyzed reactions have enabled the synthesis of complex benzofuran-containing molecules. For example, an efficient rhodium-catalyzed redox-neutral annulation of N-phenoxyacetamides and ynones via successive double C-H bond activations has been developed to generate novel indenols bearing a benzofuran unit. bohrium.comnih.govacs.org

A one-pot, three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters has been achieved using Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net Furthermore, rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives has been employed for the selective construction of C4-functionalized benzofurans. nih.govacs.org Relay rhodium-mediated catalysis has also been utilized for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.org

Nickel Catalysis: Nickel catalysis provides an effective method for the intramolecular nucleophilic addition of aryl halides to aryl ketones, leading to the formation of benzofuran derivatives. nih.govthieme.dethieme-connect.com This approach is tolerant of various functional groups, affording the target products in moderate to good yields. thieme.dethieme-connect.com An intramolecular dehydrogenative coupling of ortho-alkenyl phenols, catalyzed by nickel, has also been developed for the synthesis of 3-aryl benzofurans, using O₂ as a green oxidant. rsc.org

| Metal | Catalyst System | Reaction Type | Substrates | Products |

| Rhodium | Rh(III) catalyst | C-H/C-C activation, cascade annulation | Salicylaldehydes, cyclopropanols, alcohols | Benzofuran-3(2H)-ones researchgate.net |

| Rhodium | Rh catalyst | Vinylene annulation | m-Salicylic acid derivatives | C4-functionalized benzofurans nih.govacs.org |

| Nickel | Ni(OTf)₂ / 1,10-phenanthroline | Intramolecular nucleophilic addition | Aryl halides and aryl ketones | Benzofuran derivatives acs.orgnih.gov |

| Nickel | Ni(acac)₂ / O₂ | Intramolecular oxidative coupling | o-Alkenyl phenols | 3-Aryl benzofurans rsc.org |

Platinum-Catalyzed Processes

Platinum catalysts are also effective in promoting cyclization reactions to form benzofuranone structures. Platinum(II) complexes, for instance, can catalyze the cycloisomerization of enynes. acs.org Specifically, PtCl₂ has been shown to catalyze the intramolecular cyclization of o-substituted aryl alkynes, which proceeds through an sp³ C-H activation pathway. nih.gov While the direct synthesis of this compound using platinum catalysis is not extensively documented, the fundamental reactivity of platinum catalysts in activating alkynes and facilitating intramolecular cyclizations of phenolic substrates suggests its potential applicability. A review of synthetic methods for natural products containing benzofuran rings mentions platinum-catalyzed ring closure as a viable strategy for constructing the benzofuranone core.

Organocatalytic and Metal-Free Strategies

In addition to metal-catalyzed methods, organocatalytic and metal-free approaches offer valuable alternatives for the synthesis of benzofuranones, often providing high levels of stereocontrol. An N-Heterocyclic carbene (NHC)-catalyzed intramolecular hydroacylation has been reported for the synthesis of an α-phenyl benzofuran-3(2H)-one with high enantioselectivity. researchgate.net

Metal-free tandem reactions, such as a Friedel-Crafts/lactonization sequence catalyzed by HClO₄, have been developed for the synthesis of 3,3-disubstituted benzofuranones from tertiary α-hydroxy acid esters and phenols. organic-chemistry.org Furthermore, a catalyst-free, visible-light-driven cyclization of aromatic diazo compounds can produce dihydroaurones, which are structurally related to benzofuranones. organic-chemistry.org

Multi-Component and One-Pot Syntheses

Multi-component and one-pot reactions are highly efficient strategies for the synthesis of complex molecules like benzofuranones from simple starting materials in a single operation. A Rh(III)-catalyzed one-pot, three-component synthesis of benzofuran-3(2H)-ones from salicylaldehydes, cyclopropanols, and alkyl alcohols has been successfully developed. researchgate.net

Another example is the one-pot synthesis of benzofurans through the heteroannulation of benzoquinones, which proceeds under acidic catalysis. nih.gov Additionally, a multicomponent cascade reaction for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives has been developed, which can be further transformed into benzofuran structures. oup.com An efficient one-pot, three-component protocol for synthesizing tetrahydrobenzofuran-chromone conjugates has also been reported, showcasing the power of multicomponent strategies in generating molecular diversity. tandfonline.com

Regioselective Chlorination Strategies for Benzofuranones

The introduction of a chlorine atom at the C2 position of the 1-benzofuran-3-one core requires a regioselective chlorination strategy. While direct chlorination of the parent benzofuran-3-one at the C2 position is not well-documented, analogous reactions in related heterocyclic systems and general principles of electrophilic aromatic substitution provide insights into potential synthetic routes.

The C3-chlorination of C2-substituted benzo[b]thiophenes has been achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). rsc.orgnih.gov This reaction proceeds via the formation of a hypochlorous acidium ion, which acts as the chloronium source in an electrophilic aromatic substitution. nih.gov A similar strategy could potentially be applied to benzofuranones, although the reactivity of the benzofuran ring, which can lead to exothermic reactions with NaOCl, must be considered. rsc.orgnih.gov

For a pre-formed benzofuran-3-one, direct electrophilic chlorination would likely occur on the benzene (B151609) ring at positions activated by the ether oxygen. Therefore, to achieve chlorination at the C2 position, a strategy involving the construction of the heterocyclic ring from a chlorinated precursor is more plausible. For example, the reaction of a phenol with an α,α-dihaloketone or a related synthon bearing a chlorine atom at the prospective C2 position could be envisioned. A controlled, regioselective synthesis of 2- and 3-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones has been described, where the choice of reaction conditions dictates the regiochemical outcome. thieme.de This suggests that a chlorinated starting material could be a viable precursor for the synthesis of this compound.

Halogenation Conditions and Selectivity Control

The direct halogenation of the 1-benzofuran-3(2H)-one scaffold, particularly at the C2 position, is a challenging transformation due to the reactive nature of the heterocyclic ring. The presence of the carbonyl group at C3 and the adjacent oxygen heteroatom influences the electron density distribution within the ring, thereby affecting the regiochemical outcome of electrophilic substitution reactions.

Research into the direct chlorination of the parent 1-benzofuran-3(2H)-one is not extensively documented, suggesting that alternative synthetic routes are often favored. However, the principles of electrophilic halogenation provide a framework for understanding the potential conditions and challenges associated with this transformation.

Key Considerations for Halogenation:

Halogenating Agent: The choice of the halogenating agent is critical. Mild electrophilic chlorine sources such as N-chlorosuccinimide (NCS) are often employed for the chlorination of electron-rich aromatic and heterocyclic systems to minimize side reactions. More reactive agents like sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) could also be considered, though they may lead to over-halogenation or decomposition.

Solvent: The solvent can significantly influence the reactivity of the halogenating agent and the stability of any intermediates. Common solvents for halogenation reactions include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aprotic polar solvents (e.g., acetonitrile, dimethylformamide), and in some cases, protic solvents like acetic acid.

Catalyst/Promoter: Acidic or Lewis acid catalysts can be used to enhance the electrophilicity of the halogenating agent. However, their use must be carefully controlled to avoid undesired side reactions, such as rearrangement or decomposition of the starting material or product.

Temperature: Halogenation reactions are often conducted at low temperatures to control selectivity and prevent exothermic runaway reactions, which have been noted as a risk in the halogenation of some benzofuran systems.

Selectivity Control:

Controlling the regioselectivity of halogenation on the benzofuran-3-one nucleus is a primary challenge. The C2 position is activated by the adjacent oxygen atom, making it susceptible to electrophilic attack. However, other positions on the benzene ring may also be activated or deactivated by existing substituents, leading to potential mixtures of isomers.

Achieving selectivity for the C2 position often relies on a combination of factors:

Steric Hindrance: Substituents at adjacent positions can sterically hinder the approach of the electrophile, thereby directing halogenation to less hindered sites.

Reaction Kinetics vs. Thermodynamics: Controlling the reaction conditions (e.g., temperature, reaction time) can favor the kinetically or thermodynamically preferred product.

Due to the limited literature on the direct C2-chlorination of 1-benzofuran-3-one, a common alternative strategy involves the cyclization of a pre-chlorinated acyclic precursor. For instance, the synthesis of a substituted 2-chlorobenzofuran (B1634090) derivative might start from a chlorinated phenol which is then elaborated and cyclized to form the desired heterocyclic core. This approach offers better control over the position of the chlorine atom.

An example of a related transformation is the synthesis of ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate, which is prepared from 5-chloro-2-hydroxybenzophenone. This highlights a synthetic strategy where the halogen is already in place on the starting material before the benzofuran ring is constructed.

Illustrative Halogenation Conditions for Related Heterocyclic Systems:

While specific data for this compound is scarce, the conditions used for similar substrates can provide insight. The following table summarizes general conditions for the halogenation of related benzofuran and coumarin (B35378) systems.

| Starting Material | Halogenating Agent | Solvent | Conditions | Product(s) |

| Substituted 2H-Chromenones | NaCl / Oxone | Acetonitrile/Water | Room Temperature | 3-chloro-2H-chromenones |

| Substituted 2H-Chromenones | NaBr / Oxone | Acetonitrile/Water | Room Temperature | 3-bromo-2H-chromenones |

| 3-Acetylcoumarin | N-chlorosuccinimide | Acetic Acid | Reflux | 3-(2-chloroacetyl)-2H-chromen-2-one |

This table presents data for related coumarin systems to illustrate typical halogenation conditions in the absence of specific data for 1-benzofuran-3-one.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Benzofuran 3 One

Reactivity at the Carbonyl Group (C3-one)

The carbonyl group at the C3 position of 2-chloro-1-benzofuran-3-one is a primary site for nucleophilic attack. This reactivity is characteristic of ketones and allows for a variety of chemical transformations. ambeed.com For instance, the ketone functional group is susceptible to nucleophilic addition, which can lead to the formation of diverse products depending on the attacking nucleophile. ambeed.com

Standard ketone reactions, such as reduction, are also applicable. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the C3-carbonyl group into a secondary alcohol. ambeed.com Furthermore, the presence of the ketone makes the adjacent C2 position acidic, facilitating base-catalyzed reactions such as aldol (B89426) and Claisen-type condensations, which are fundamental in carbon-carbon bond formation. ambeed.com

Reactivity of the Chloro Substituent (C2-chloro)

The chlorine atom at the C2 position is a key functional handle, primarily engaging in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making this compound a valuable precursor for various derivatives.

Nucleophilic substitution at the C2 position involves the displacement of the chloride ion by a nucleophile. pages.dev The reaction mechanism can be classified as either Sₙ1 or Sₙ2, depending on the structure of the substrate and the reaction conditions. pages.devlibretexts.org In these reactions, a species with a lone pair of electrons, such as an amine or a thiol, attacks the electrophilic C2 carbon, leading to the formation of a new bond and the expulsion of the chloride ion. nih.gov

The synthesis of various thieno[2,3-b]pyridine (B153569) derivatives showcases this reactivity. For example, 2-chloro-N-arylacetamides react with 2-mercaptonicotinonitrile (B1308631) derivatives in the presence of a base like sodium ethoxide. nih.gov This process proceeds through the initial formation of a thioether intermediate, which then undergoes intramolecular cyclization. nih.gov

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent(s) | Product Type | Ref. |

| Amines | R-NH₂ | 2-Amino-1-benzofuran-3-one derivatives | smolecule.com |

| Thiols | R-SH | 2-Thio-1-benzofuran-3-one derivatives | nih.gov |

| Alkoxides | R-OH / Base | 2-Alkoxy-1-benzofuran-3-one derivatives | researchgate.net |

This table provides a generalized overview of possible reactions.

Reactivity of the Furanone Ring System

The furanone ring itself is subject to several types of reactions that can alter the core heterocyclic structure, including cleavage, rearrangement, and reduction.

The C2=C3 double bond within the benzofuran (B130515) system can be cleaved under oxidative conditions. nih.gov This type of reaction can lead to the formation of ortho-hydroxyaryl ketones or related structures. nih.govrsc.org For instance, treatment with oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can break the furanone ring. nih.govacs.org A recent study demonstrated that a ruthenium photocatalyst can enable the oxidative cleavage of the C2–C3 bond of benzofurans in the presence of oxygen. rsc.org This method is inspired by similar photocleavage reactions of indoles and often requires less harsh conditions than traditional methods. rsc.org The resulting intermediates can then be used in subsequent reactions, such as the synthesis of benzisoxazoles and benzoxazoles. nih.govrsc.org

Rearrangement reactions can lead to either the expansion or contraction of the heterocyclic ring. wikipedia.org While specific examples for this compound are not extensively documented in the provided search results, related systems undergo such transformations. For example, the Wolff rearrangement of cyclic α-diazoketones can result in ring contraction. wikipedia.org Conversely, reactions like the Tiffeneau–Demjanov rearrangement can lead to ring expansion. wikipedia.orglibretexts.org These rearrangements often proceed through carbocation or diazo intermediates, leading to a structural reorganization of the molecular skeleton. wikipedia.orguchicago.eduacs.org The Perkin rearrangement of 3-halocoumarins, a related class of compounds, involves a base-catalyzed ring fission followed by cyclization to form benzofuran-2-carboxylic acids. researchgate.net

The double bond within the furanone ring can be selectively reduced through catalytic hydrogenation. libretexts.orglibretexts.org This reaction converts the α,β-unsaturated system into a saturated 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.orgnih.gov The choice of catalyst can be crucial for selectivity, especially in molecules with multiple reducible functional groups. nih.gov For instance, with Pd/C, the hydrogenation of the furanoid double bond can sometimes be accompanied by hydrogenolysis (cleavage) of the furanoid ring, while platinum oxide may also reduce the benzene (B151609) ring, albeit at a slower rate. nih.gov The process is a thermodynamically favorable reduction reaction that proceeds via the addition of hydrogen across the double bond. libretexts.orgdalalinstitute.compressbooks.pub

Reactivity of the Fused Benzene Ring

The reactivity of the fused benzene ring in this compound is governed by the electronic effects of the heterocyclic portion of the molecule. The benzofuranone system contains both an electron-donating ether oxygen and an electron-withdrawing carbonyl group, which collectively influence the susceptibility of the benzene ring to substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orglibretexts.org The regiochemical outcome of such reactions on a substituted benzene ring is determined by the nature of the substituent already present. libretexts.orgulethbridge.ca Substituents can be classified as activating or deactivating, and as ortho/para-directing or meta-directing. savemyexams.comwikipedia.org

In the context of the this compound scaffold, the key directing influences on the fused benzene ring are:

The Ether Oxygen: The oxygen atom of the furanone ring possesses lone pairs of electrons that can be donated into the benzene ring through resonance (a +M effect). organicchemistrytutor.com This effect increases the electron density of the aromatic ring, particularly at the positions ortho and para to the oxygen atom (positions 6 and 4, respectively). This makes the ring more nucleophilic and thus more reactive towards electrophiles at these specific sites. Such groups are known as activating, ortho/para directors. rsc.org

The net effect is a competition between these two opposing influences. Generally, the resonance-donating effect of the ether oxygen is dominant in directing the position of substitution. organicchemistrytutor.comrsc.org Therefore, electrophilic attack is predicted to occur preferentially at the positions activated by the oxygen, namely C-4 (para) and C-6 (ortho). The deactivating nature of the carbonyl group suggests that harsher reaction conditions may be required for substitution compared to benzene itself. savemyexams.com While specific studies on this compound are not prevalent, these principles govern its expected reactivity in common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions.

Radical functionalization offers an alternative to electrophilic substitution for modifying aromatic rings, often proceeding through different mechanisms and with complementary regioselectivity. wikipedia.org These reactions involve the addition of a radical species to the aromatic ring, followed by a rearomatization step.

One notable method is the Minisci reaction, which involves the nucleophilic substitution of a radical onto an electron-deficient aromatic compound, typically under acidic conditions. princeton.edu The benzofuranone core, being electron-deficient due to the carbonyl group, is a potential substrate for such transformations. The reaction generates a carbon-centered radical, often from a carboxylic acid via oxidative decarboxylation, which then attacks the electron-poor aromatic ring. princeton.edu This method allows for the direct C-H functionalization, for example, alkylation, of heterocycles and other electron-deficient arenes that are unreactive under Friedel-Crafts conditions. princeton.eduuni-regensburg.de

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions for C-H functionalization. frontiersin.orgresearchgate.net This approach can be used to generate radicals from a wide variety of precursors, which can then be used to functionalize C(sp2)–H bonds on aromatic rings. wikipedia.org While specific applications to the benzene ring of this compound are not detailed in the literature, the general applicability of photocatalytic methods suggests a potential pathway for its functionalization. nih.govevitachem.com These radical reactions could potentially functionalize positions on the benzene ring that are not favored under electrophilic conditions.

Chemodivergent Transformations

Chemodivergent synthesis allows for the creation of structurally distinct products from a single starting material simply by altering the reaction conditions. evitachem.com For benzofuran-based scaffolds, this is powerfully demonstrated in skeletal editing strategies that swap a carbon atom for a nitrogen atom, transforming the core of the molecule.

A recently developed strategy enables the transformation of benzofurans into either benzoxazoles or benzisoxazoles through a "carbon-to-nitrogen atom swap". libretexts.org This method provides rapid access to valuable heterocyclic scaffolds from a common precursor. wikipedia.org The key to this transformation is an initial oxidative cleavage of the benzofuran's furan (B31954) ring, which is then followed by a chemodivergent, reagent-controlled cyclization to form the new N-heterocycle. evitachem.com

The general cascade involves:

Oxidative Cleavage: A photo-mediated oxidative cleavage breaks the furan ring of the benzofuran starting material. This step effectively transforms the benzofuran into a 2-hydroxyaryl ketone intermediate.

Intermediate Formation and Cyclization: This intermediate is then treated with a specific nitrogen source, which dictates whether a benzoxazole (B165842) or a benzisoxazole is formed. libretexts.orgevitachem.com

To synthesize benzoxazole derivatives from the 2-hydroxyaryl ketone intermediate, the reaction is typically conducted with hydroxylamine-O-sulfonic acid (HOSA) under acidic conditions. evitachem.com The mechanism proceeds through the formation of an intermediate oxime from the ketone. Under the acidic conditions, this oxime undergoes a Beckmann rearrangement, a reaction that reorders the atomic structure. This rearrangement is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks a reactive intermediate, ultimately forming the stable benzoxazole ring system. nih.govevitachem.com

The table below illustrates the scope of this transformation starting from various substituted benzofurans, which generate the corresponding benzoxazoles.

| Starting Benzofuran | Product (Benzoxazole) | Yield (%) |

| 3-Methyl-5-bromobenzofuran | 2-Methyl-5-bromobenzoxazole | 73 |

| 3-Methyl-5-chlorobenzofuran | 2-Methyl-5-chlorobenzoxazole | 81 |

| 3-Methyl-6-chlorobenzofuran | 2-Methyl-6-chlorobenzoxazole | 73 |

| 3-Methyl-5-(trifluoromethyl)benzofuran | 2-Methyl-5-(trifluoromethyl)benzoxazole | 75 |

Data sourced from Paschke, A.-S. et al. (2025). evitachem.com

The chemodivergent synthesis of benzisoxazole derivatives starts from the same 2-hydroxyaryl ketone intermediate but employs different reaction conditions. evitachem.com Instead of promoting a Beckmann rearrangement, the conditions are set to favor a direct cyclization of an oxime intermediate. Traditional methods for forming the 1,2-benzisoxazole (B1199462) core often involve the cyclization of o-hydroxyaryl oximes under basic conditions. In the atom-swap strategy, treatment of the 2-hydroxyaryl ketone with a suitable nitrogen source under conditions that favor direct oxime formation and subsequent intramolecular nucleophilic attack leads to the benzisoxazole product. wikipedia.orgevitachem.com This pathway avoids the skeletal reorganization seen in the Beckmann rearrangement, resulting in the isomeric benzisoxazole scaffold.

The table below shows the yields for the conversion of the same set of substituted benzofurans into their corresponding benzisoxazole isomers.

| Starting Benzofuran | Product (Benzisoxazole) | Yield (%) |

| 3-Methyl-5-bromobenzofuran | 3-Methyl-5-bromobenzisoxazole | 76 |

| 3-Methyl-5-chlorobenzofuran | 3-Methyl-5-chlorobenzisoxazole | 83 |

| 3-Methyl-6-chlorobenzofuran | 3-Methyl-6-chlorobenzisoxazole | 81 |

| 3-Methyl-5-(trifluoromethyl)benzofuran | 3-Methyl-5-(trifluoromethyl)benzisoxazole | 72 |

Data sourced from Paschke, A.-S. et al. (2025). evitachem.com

Carbon-to-Nitrogen Atom Swap Strategies

Mechanistic Elucidation of Key Transformations

The transformation of this compound and its derivatives can proceed through various mechanistic pathways, including those involving radical and ionic species. The specific pathway often depends on the reaction conditions, such as the nature of the reactants, catalysts, and solvents employed.

Radical-mediated reactions offer a powerful and often complementary approach to traditional ionic chemistry for the construction of complex molecules. acs.org In the context of benzofuran chemistry, radical pathways have been implicated in various transformations, including cyclization and coupling reactions. nih.govrsc.org

Quantum chemical investigations have provided detailed insights into the radical mechanisms of chlorobenzofuran formation. researchgate.net For instance, the oxidation of phenylvinyl radical intermediates is a key step in some formation pathways. researchgate.net The stability of radical intermediates is a critical factor; oxygen-centered radicals are generally less stable than phosphine-, sulfur-, or nitrogen-centered radicals, which can influence their viability in a reaction sequence. nih.gov

Mechanistic experiments, such as the use of radical scavengers, can provide evidence for the involvement of radical intermediates. For example, in the iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with carboxylic acids, the addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), a known radical scavenger, significantly inhibited the reaction, suggesting a radical pathway is in operation. acs.org This reaction is believed to proceed through the formation of a radical intermediate (A), which is then oxidized to a carbocation. acs.org

Table 1: Effect of Radical Scavenger on Oxidative Coupling of Benzofuran-3(2H)-one

| Additive (equiv) | Yield of Adduct (%) | Implication |

| None | High | Reaction proceeds efficiently. |

| TEMPO (2.0) | 49 | Significant inhibition, indicating a radical pathway. acs.org |

This table illustrates the impact of a radical scavenger on the reaction yield, providing evidence for a radical-mediated mechanism.

The formation of complex benzofuran derivatives can also occur through unique radical cyclization cascades, which are particularly useful for synthesizing polycyclic structures that are otherwise difficult to access. rsc.org

Ionic mechanisms are prevalent in many reactions of benzofuran derivatives. These reactions often involve the formation of carbocation or carbanion intermediates and are influenced by factors such as solvent polarity and the electronic properties of substituents.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating ionic reaction mechanisms and analyzing transition states. For instance, in the synthesis of benzofuran derivatives, DFT calculations can be used to map the electron density and predict the reactivity of different sites within the molecule. Transition state analysis helps in determining the preferred reaction pathway by comparing the activation energies of different possible routes.

In the context of nucleophilic substitution reactions, the chloro group at the 2-position of the benzofuranone ring is a key site for reactivity. DFT calculations can predict the electrophilicity of this position, making it susceptible to attack by nucleophiles. The stability of the transition state plays a crucial role in determining the reaction kinetics, with non-polar solvents sometimes favoring faster reactions by stabilizing the transition state.

An example of an ionic mechanism is the reaction of benzofuran-3(2H)-ones with amines, which is proposed to proceed through a non-radical pathway. acs.org In this case, the addition of radical scavengers like TEMPO or BHT did not significantly affect the product yield, suggesting an ionic mechanism is more likely. acs.org The proposed mechanism involves the formation of a carbocation intermediate (B) or a 2-hydroxybenzofuran-3(2H)-one intermediate (8), followed by nucleophilic attack by the amine. acs.org

Table 2: Effect of Radical Scavengers on the Reaction of Benzofuran-3(2H)-one with Amines

| Additive | Yield of Product (%) | Implication |

| None | High | Reaction proceeds efficiently. |

| TEMPO | 70 | Minor effect, suggesting a non-radical pathway. acs.org |

| BHT | 73 | Minor effect, suggesting a non-radical pathway. acs.org |

This table demonstrates the limited impact of radical scavengers on the reaction yield, supporting an ionic mechanism.

Furthermore, the choice of catalyst can significantly influence the reaction mechanism. For example, transition metal catalysts like rhodium can operate through different C-H activation modes, including concerted metalation-deprotonation (CMD) and oxidative addition, which are fundamentally ionic processes. pku.edu.cn

Applications of 2 Chloro 1 Benzofuran 3 One in Advanced Organic Synthesis

As a Precursor for Complex Heterocyclic Systems

The inherent reactivity of 2-Chloro-1-benzofuran-3-one allows it to serve as a foundational building block for a wide array of more complex heterocyclic structures. The electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom provide two key sites for synthetic transformations, enabling the construction of intricate molecular architectures.

The benzofuran (B130515) nucleus is a core component of many biologically active compounds and natural products. rsc.orgnih.gov this compound is an effective starting material for elaborating this core into larger, polycyclic systems. Through reactions that capitalize on both the ketone and the α-chloro functionalities, chemists can build additional rings onto the benzofuran scaffold. For instance, intramolecular Friedel-Crafts-type reactions or palladium-catalyzed cyclizations can be employed to fuse new aromatic or aliphatic rings, leading to complex polycyclic benzofuran derivatives. oregonstate.edu These strategies are crucial in synthesizing novel compounds with unique three-dimensional structures for evaluation in medicinal chemistry.

The structure of this compound is well-suited for annulation reactions, where a new ring is fused to the existing benzofuran core.

Pyrazoles: A common and powerful method for synthesizing pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine derivative. nih.govnih.govmdpi.com this compound can function as a 1,3-dicarbonyl synthon. The reaction with hydrazine or substituted hydrazines proceeds via initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular nucleophilic substitution to displace the chloride ion. This tandem reaction sequence results in the formation of a pyrazole ring fused to the benzofuran structure, yielding a benzofuro[3,2-c]pyrazole system. This approach provides a direct route to a class of heterocycles with significant potential in pharmaceutical research. organic-chemistry.orgbeilstein-journals.org

Quinolines: The synthesis of benzofuran-quinoline fused heterocycles is of significant interest due to the combined biological activities associated with both scaffolds. researchgate.netscielo.br The carbonyl group in this compound can participate in condensation reactions, such as the Friedländer annulation, with ortho-aminoaryl aldehydes or ketones. This reaction involves the formation of an imine intermediate followed by cyclization and dehydration to construct the quinoline ring fused to the benzofuran moiety. The resulting benzofuro[3,2-b]quinoline derivatives represent a class of tetracyclic heterocyclic compounds with potential applications as antileukemia agents and other therapeutic uses. chemsynthesis.comnih.gov

This compound is a key precursor for the synthesis of aurones and related chalcone structures, which are subclasses of flavonoids known for their distinctive colors and biological activities. wikipedia.orgnih.gov

Aurones: Aurones, or (Z)-2-benzylidene-1-benzofuran-3(2H)-ones, are synthesized directly from this compound through condensation reactions with various benzaldehydes. semanticscholar.orgmdpi.com This reaction, typically catalyzed by an acid or base, involves the formation of an enolate from the benzofuranone, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the aurone product. The presence of the chlorine atom on the starting material can be retained in the final aurone structure or it can be used as a handle for further functionalization.

Chalcones: Chalcones are open-chain flavonoids that are structural isomers of aurones. nih.govjchemrev.com While the direct conversion is less common, this compound can be envisioned as a precursor to benzofuran-chalcone hybrids. mattioli1885journals.comscielo.org.za Synthetic strategies have been developed to transform 2-hydroxychalcones into benzofuran derivatives, highlighting the close chemical relationship between these scaffolds. nih.gov The synthesis of chlorinated benzofuran chalcones has been reported as a strategy to enhance antimicrobial activity, indicating the value of chloro-substituted precursors in generating these compounds. researchgate.net

Role in Natural Product Synthesis Scaffolds

The benzofuran and benzofuran-3-one motifs are present in a multitude of natural products exhibiting a wide range of pharmacological properties. rsc.orgrsc.orgresearchgate.net These natural compounds often feature complex substitution patterns and stereochemistry. This compound serves as a valuable scaffold that can be elaborated into these more complex structures. Its defined core structure and reactive handles allow for the systematic introduction of various functional groups and the construction of additional rings, mimicking the intricate architectures found in nature. The total synthesis of natural products containing a benzofuran ring is an active area of research, and versatile building blocks like this compound are instrumental in developing efficient and convergent synthetic routes. rsc.org

Development of Diverse Chemical Libraries via Derivatization

In modern drug discovery, the creation of chemical libraries containing a large number of structurally related compounds is essential for high-throughput screening. The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets. The 2,3-dihydrobenzofuran (B1216630) core is considered one such privileged structure. nih.gov

This compound is an ideal starting point for diversity-oriented synthesis. The two reactive sites—the ketone and the α-chloro position—allow for a wide range of chemical transformations. By reacting the parent scaffold with a diverse set of building blocks, large libraries of novel compounds can be rapidly generated.

| Reaction Type | Reagent Class | Resulting Structure |

| Condensation | Aromatic Aldehydes | Aurone Derivatives |

| Cyclocondensation | Hydrazines | Fused Pyrazole Derivatives |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Substituted Benzofuranones |

| Annulation | ortho-Aminoaryl Ketones | Fused Quinoline Derivatives |

This systematic derivatization allows for the exploration of the chemical space around the benzofuranone core, leading to the identification of new compounds with potential therapeutic applications.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not publicly available. As a result, the specific data required to populate the requested sections on its electronic structure, quantum chemical descriptors, and spectroscopic property predictions could not be obtained.

To provide an accurate and scientifically validated article strictly adhering to the user's outline, specific research findings from density functional theory (DFT) or other computational chemistry methods are necessary. These studies would provide the precise values for:

HOMO-LUMO energies and energy gap.

Chemical potential and electrophilicity index.

Fukui functions and local reactivity parameters for each atom.

Calculated vibrational frequencies for FT-IR spectral analysis.

Without access to peer-reviewed research containing this data for this compound, it is not possible to generate the requested in-depth article. The creation of such content would require performing original computational research on the molecule, which is beyond the scope of this request.

Theoretical and Computational Studies on 2 Chloro 1 Benzofuran 3 One

Spectroscopic Property Predictions

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum mechanical calculations, particularly using Density Functional Theory (TDF), have become a standard tool for the accurate prediction of NMR chemical shifts, aiding in the assignment of complex spectra and the structural verification of synthesized compounds.

The prediction of NMR chemical shifts for molecules like 2-Chloro-1-benzofuran-3-one typically involves a multi-step computational protocol. First, the 3D geometry of the molecule is optimized to find its most stable conformation. Following this, the magnetic shielding tensors for each nucleus are calculated, commonly using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen computational level of theory, including the functional and the basis set. A variety of functionals, such as B3LYP, are commonly employed for these calculations. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for comparing theoretical predictions with experimental data obtained in solution.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data obtained from such computational studies. The values are representative and based on typical shifts for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 65.0 |

| C3 | - | 190.0 |

| C3a | - | 120.0 |

| C4 | 7.8 | 125.0 |

| C5 | 7.4 | 128.0 |

| C6 | 7.6 | 135.0 |

| C7 | 7.9 | 122.0 |

| C7a | - | 160.0 |

UV-Vis Spectral Simulations (TD-DFT)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis spectra. It allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which are related to the intensity of the absorption bands.

The process of simulating a UV-Vis spectrum begins with an optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to determine the energies of various electronic excited states. The results provide a list of electronic transitions, their corresponding wavelengths, and their probabilities (oscillator strengths). These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, TD-DFT calculations can predict the absorption bands arising from π → π* and n → π* transitions associated with its aromatic system and carbonyl group. The solvent environment can significantly influence the position of these bands, and therefore, continuum solvation models are often included in the calculations to mimic experimental conditions.

The following table presents hypothetical TD-DFT simulation results for the principal electronic transitions of this compound in a common solvent.

Table 2: Simulated UV-Vis Spectral Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.87 | 320 | 0.05 | n → π |

| S₀ → S₂ | 4.43 | 280 | 0.25 | π → π |

| S₀ → S₃ | 5.17 | 240 | 0.15 | π → π* |

Mechanistic Pathway Calculations and Energy Landscapes

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface (PES) for a reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points on the PES, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For reactions involving this compound, such as nucleophilic substitution at the C2 position or reactions at the carbonyl group, computational studies can provide a detailed, step-by-step description of the molecular transformations. These calculations help in understanding the regioselectivity and stereoselectivity of reactions and in predicting how changes in the substrate or reagents will affect the reaction outcome.

Transition State Characterization

A transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. Locating and characterizing the TS is a central goal of mechanistic studies. Computationally, a TS is identified as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant-like geometry to the product-like geometry.

Various algorithms are employed to locate transition states, often starting from an initial guess of the TS geometry. Once a candidate TS structure is found, a frequency calculation is performed to confirm the presence of a single imaginary frequency. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to verify that the located TS indeed connects the desired reactants and products.

The geometric parameters of a transition state, such as bond lengths and angles of forming and breaking bonds, provide crucial insights into the nature of the reaction mechanism.

Table 3: Hypothetical Geometric Parameters of a Transition State for a Nucleophilic Addition to the Carbonyl Group of this compound (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Reactant (Å or °) | Transition State (Å or °) | Product (Å or °) |

| C3=O Bond Length | 1.21 | 1.35 | - |

| Nu-C3 Bond Length | > 3.0 | 2.10 | 1.50 |

| O-C3-Nu Angle | - | 105.0 | 109.5 |

Reaction Energetics and Kinetics

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located and characterized, their relative energies can be calculated. These energy differences provide key thermodynamic and kinetic information about the reaction.

The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate, with a lower activation energy corresponding to a faster reaction. The reaction energy (ΔEr) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (energetically favorable) or endothermic.

These energies are typically calculated at a high level of theory and can be corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain enthalpies (ΔH) and Gibbs free energies (ΔG) of activation and reaction. The Gibbs free energy is particularly important as it includes entropic effects and is directly related to the position of chemical equilibrium.

The following table provides a hypothetical energy profile for a reaction involving this compound, illustrating the key energetic parameters that can be derived from computational studies.

Table 4: Hypothetical Energy Profile for a Reaction of this compound (Note: These are hypothetical values for illustrative purposes.)

| Species | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State | +15.0 | +14.5 | +18.0 |

| Intermediate | -5.0 | -5.5 | -2.0 |

| Transition State 2 | +10.0 | +9.5 | +12.0 |

| Products | -20.0 | -21.0 | -15.0 |

Future Research Directions and Perspectives

Novel Synthetic Methodologies

The development of new synthetic methods remains a cornerstone of chemical research. For 2-Chloro-1-benzofuran-3-one, future efforts will likely concentrate on creating more sustainable and efficient pathways to the core benzofuranone structure and its derivatives.

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. Future research in the synthesis of this compound and related structures will likely focus on minimizing environmental impact. Key areas of exploration include the use of eco-friendly solvents, such as water or deep eutectic solvents, and the development of catalytic systems that are both efficient and recyclable. nih.gov

Metal-free cyclization reactions, mediated by reagents like hypervalent iodine, present a promising avenue for avoiding heavy metal contamination. organic-chemistry.org Furthermore, electrochemical methods offer a catalyst-free and simple approach for synthesizing benzofuran (B130515) derivatives in aqueous solutions, aligning perfectly with green chemistry goals. jbiochemtech.com The use of catalysis is a well-established principle of green chemistry, and applying novel palladium-based catalysts in aqueous media could lead to more sustainable synthetic routes. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Benzofuran Scaffolds

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Deep Eutectic Solvents | Use of biodegradable, low-toxicity solvent systems (e.g., choline (B1196258) chloride-ethylene glycol). nih.gov | Environmentally benign, potential for catalyst recycling. |

| Water as Solvent | Copper-catalyzed transformations performed in water without organic cosolvents. organic-chemistry.org | Abundant, non-toxic solvent; reduced waste. |

| Electrochemical Synthesis | Electro-oxidation in aqueous buffer solutions without catalysts. jbiochemtech.com | Avoids toxic solvents and catalysts; simple and fast. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, improved yields, simplified workup. nih.gov |

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis in terms of safety, scalability, and reaction control. vapourtec.com The application of this technology to the synthesis of this compound could enable more efficient and safer production, particularly for reactions that are highly exothermic or involve hazardous reagents. vapourtec.comvapourtec.com

Exploration of Undiscovered Reactivity Modes

The this compound scaffold possesses multiple reactive sites, suggesting that its full chemical potential has yet to be unlocked. The chlorine atom at the 2-position is a key functional handle for nucleophilic substitution reactions, enabling the introduction of a wide array of substituents.

Future investigations could explore novel cyclization and annulation strategies to build more complex polycyclic structures. For instance, Lewis acid-catalyzed cyclizations could lead to the formation of unique spiro-fused skeletons. acs.org Tandem or cascade reactions, where multiple bonds are formed in a single operation from simple precursors, represent an efficient strategy for constructing complex derivatives. nih.govmdpi.com There is also potential to explore its participation in photocatalytic reactions, a rapidly growing field in organic synthesis that allows for unique bond formations under mild conditions. acs.org

Advanced Derivatization for Material Science Precursors

While benzofuran derivatives are widely studied for their biological activities, their potential in material science remains relatively untapped. nih.govnih.govsemanticscholar.org The unique electronic and photophysical properties of the benzofuran ring system make it an attractive building block for organic electronics, sensors, and polymers.

Future research should focus on the strategic derivatization of this compound to create precursors for functional materials. For example, introducing conjugated moieties through cross-coupling reactions could lead to novel organic semiconductors or fluorescent dyes. The reactivity of the chloro-substituent allows for the attachment of various functional groups that can tune the material's properties. The compound could also serve as a monomer for polymerization, leading to new classes of functional polymers with unique thermal or optical characteristics. The inherent reactivity of the scaffold, similar to that of other electrophilic compounds, could be harnessed to design molecules that interact with specific biomacromolecules for applications in diagnostics or materials with biological interfaces. acs.org

Computational Design of New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net Applying these methods to this compound can accelerate the discovery of new reactions and guide experimental design.

Future computational studies could focus on:

Mapping Reaction Pathways: Elucidating the mechanisms of known and hypothetical transformations to identify key intermediates and transition states. researchgate.net This insight can help in optimizing reaction conditions to improve yields and selectivity.

Predicting Reactivity: Calculating molecular properties like electrostatic potential and frontier molecular orbitals to predict how the molecule will interact with different reagents, thus identifying novel reactivity modes.

In Silico Catalyst Design: Designing new catalysts that are specifically tailored to promote desired transformations of the this compound scaffold, potentially leading to more efficient and selective synthetic methods.

By combining computational predictions with experimental validation, researchers can more rapidly explore the chemical space around this compound and unlock its full potential in synthesis and material science.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-Chloro-1-benzofuran-3-one with high purity?

- Methodological Answer : Optimize halogenation conditions using chlorinating agents (e.g., SOCl₂ or PCl₅) under inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm). Post-synthesis, employ recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) to isolate the compound. Structural validation via -NMR should show characteristic aromatic proton signals and absence of impurities .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and the chloro substituent’s position. Use SHELXL for refinement, ensuring R-factors < 5%. Compare experimental data with Cambridge Structural Database (CSD) entries (e.g., CCDC 1505246 in ) to validate stereoelectronic effects. ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions .

Q. Which spectroscopic techniques are most effective for characterizing electronic effects of the chloro substituent?

- Methodological Answer : Combine -NMR to observe deshielding of the carbonyl carbon (C-3) due to chlorine’s electron-withdrawing effect. IR spectroscopy can confirm C=O stretching frequencies (~1700 cm⁻¹). UV-Vis analysis in polar solvents (e.g., acetonitrile) reveals π→π* transitions influenced by the chloro group’s inductive effects .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and localize electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., nucleophilic substitution rates). Validate models against crystallographic data to assess steric hindrance from the chloro group .

Q. What methodologies address contradictions in structure-activity relationship (SAR) studies of benzofuran derivatives?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to reconcile divergent SAR results. For example, discrepancies in receptor-binding affinities may arise from differences in assay conditions (pH, solvent polarity). Triangulate data from in vitro bioassays, crystallography, and molecular docking to isolate key substituent effects .

Q. How can crystallographic refinement tools improve mechanistic insights into halogen bonding in this compound?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in halogen-rich structures. Analyze Hirshfeld surfaces to quantify Cl···O/N interactions. Pair with temperature-dependent XRD to study thermal motion and bond stability. Compare results with ORTEP-3 graphical outputs to map electron density distributions .

Q. What advanced techniques assess environmental degradation pathways of this compound on indoor surfaces?

- Methodological Answer : Conduct microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) on silica or cellulose surfaces to track adsorption/oxidation. Use isotopic labeling (- or -tags) with GC-MS to identify degradation intermediates. Compare indoor vs. outdoor stability under controlled humidity and UV exposure .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between computational and experimental data for this compound’s electronic properties?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set) against experimental conditions. For example, PCM solvent corrections in DFT may misestimate solvatochromic shifts observed in UV-Vis. Use QTAIM analysis to compare theoretical vs. experimental bond critical points from XRD .

Q. What statistical approaches validate reproducibility in synthetic yield optimization studies?

- Methodological Answer : Apply a Box-Behnken design to screen reaction variables (temperature, stoichiometry, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and construct response surface models. Cross-validate with triplicate runs and report confidence intervals (95%) to ensure robustness .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products